

Spectroscopic Profile of 2,2-Dimethylpropanethioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2,2-Dimethylpropanethioamide	
Cat. No.:	B146239	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,2-Dimethylpropanethioamide** (Thiopivalamide), a key intermediate in organic synthesis and drug discovery. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2,2-Dimethylpropanethioamide**.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.55	br s	1H	-NH2
7.20	br s	1H	-NH2
1.35	S	9H	-С(СНз)з

br s = broad singlet, s = singlet

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
209.0	C=S
47.5	-C(CH₃)₃
29.5	-C(CH ₃) ₃

Table 3: Infrared (IR) Spectroscopy Data (ATR)

Wavenumber (cm⁻¹)	Intensity	Assignment
3300-3100	Medium, Broad	N-H Stretch
2965	Strong	C-H Stretch (asymmetric)
2870	Medium	C-H Stretch (symmetric)
1620	Medium	N-H Bend
1475, 1365	Medium	C-H Bend (CH₃)
1120	Strong	C=S Stretch

Table 4: Mass Spectrometry Data (Electron Ionization -

EI)

m/z	Relative Intensity (%)	Assignment
117	45	[M] ⁺ (Molecular Ion)
102	100	[M - CH ₃] ⁺
57	85	[C(CH ₃) ₃] ⁺
41	60	[C₃H₅] ⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer was used for both ¹H and ¹³C NMR analysis.

Sample Preparation: Approximately 10-20 mg of **2,2-Dimethylpropanethioamide** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 4.096 seconds

· Relaxation Delay: 1.0 second

• Spectral Width: 8278 Hz

• Temperature: 298 K

¹³C NMR Acquisition:

Pulse Program: zgpg30 (proton decoupled)

Number of Scans: 1024

Acquisition Time: 1.363 seconds

• Relaxation Delay: 2.0 seconds

Spectral Width: 24038 Hz

• Temperature: 298 K

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using standard processing software. Chemical shifts were referenced to the TMS

signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory was utilized.[1]

Sample Preparation: A small amount of the solid **2,2-Dimethylpropanethioamide** was placed directly onto the ATR crystal. Pressure was applied to ensure good contact between the sample and the crystal.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

· Apodization: Blackman-Harris

Data Processing: A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer with an electron ionization (EI) source was employed.

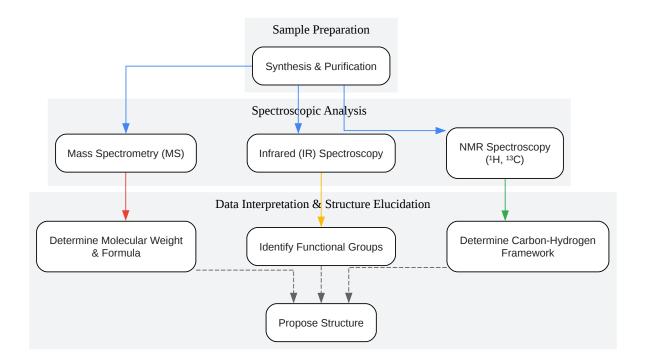
Sample Introduction: The sample was introduced via a direct insertion probe.

Acquisition Parameters:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Source Temperature: 200 °C



• Mass Range: m/z 30-200

Data Processing: The acquired mass spectrum was processed to identify the molecular ion and major fragment ions.

Workflow and Data Interpretation

The logical flow for the spectroscopic analysis of a novel compound like **2,2- Dimethylpropanethioamide** is crucial for accurate structure elucidation.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Bioregistry Spectral Database for Organic Compounds [bioregistry.io]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Dimethylpropanethioamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146239#spectroscopic-data-nmr-ir-ms-of-2-2-dimethylpropanethioamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com